molecular formula C4H8Br2 B1610130 1,4-Dibromobutane-2,2,3,3-d4 CAS No. 52089-63-1

1,4-Dibromobutane-2,2,3,3-d4

Cat. No.: B1610130
CAS No.: 52089-63-1
M. Wt: 219.94 g/mol
InChI Key: ULTHEAFYOOPTTB-LNLMKGTHSA-N
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Description

1,4-Dibromobutane-2,2,3,3-d4 is a deuterated organic compound with the molecular formula BrCH2CD2CD2CH2Br. It is a stable isotope-labeled compound, where the hydrogen atoms at positions 2 and 3 are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties .

Preparation Methods

1,4-Dibromobutane-2,2,3,3-d4 can be synthesized through several methods. One common synthetic route involves the bromination of 1,4-butanediol or tetrahydrofuran with hydrogen bromide (HBr) in the presence of sulfuric acid. The reaction is typically carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .

Chemical Reactions Analysis

1,4-Dibromobutane-2,2,3,3-d4 undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form substituted products.

    Reduction Reactions: It can be reduced to form 1,4-butanediol or other related compounds.

    Oxidation Reactions: Under certain conditions, it can be oxidized to form different products, although this is less common.

Common reagents used in these reactions include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,4-Dibromobutane-2,2,3,3-d4 involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property is particularly useful in organic synthesis and the development of new materials .

Properties

IUPAC Name

1,4-dibromo-2,2,3,3-tetradeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTHEAFYOOPTTB-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CBr)C([2H])([2H])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448453
Record name 1,4-Dibromobutane-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52089-63-1
Record name 1,4-Dibromobutane-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52089-63-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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